molecular formula C96H123N19O22 B10857862 Fewtpgwyqxyalpl

Fewtpgwyqxyalpl

Cat. No.: B10857862
M. Wt: 1895.1 g/mol
InChI Key: VASLMBMCJADVGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fewtpgwyqxyalpl is a synthetic compound known for its unique structure and significant biological activity. It is a potent and selective antagonist for the human type I interleukin-1 receptor, which plays a crucial role in inflammatory responses . The compound has garnered attention due to its potential therapeutic applications in treating inflammatory diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions: Fewtpgwyqxyalpl is synthesized through a multi-step process involving peptide synthesis techniques. The synthesis begins with the protection of amino acids, followed by coupling reactions to form peptide bonds. The final product is obtained through deprotection and purification steps .

Industrial Production Methods: Industrial production of this compound involves large-scale peptide synthesis using automated synthesizers. The process includes solid-phase peptide synthesis, where the peptide chain is assembled on a solid support, followed by cleavage and purification using high-performance liquid chromatography .

Chemical Reactions Analysis

Types of Reactions: Fewtpgwyqxyalpl undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include modified peptides with altered biological activities, which can be further studied for their therapeutic potential .

Scientific Research Applications

Fewtpgwyqxyalpl has a wide range of scientific research applications:

Mechanism of Action

Fewtpgwyqxyalpl exerts its effects by binding to the human type I interleukin-1 receptor, thereby blocking the interaction of interleukin-1 with its receptor. This inhibition prevents the downstream signaling pathways that lead to inflammation. The compound specifically targets the receptor’s binding site, preventing the activation of pro-inflammatory genes .

Comparison with Similar Compounds

Comparison with Other Compounds: Fewtpgwyqxyalpl is unique due to its high selectivity and potency for the human type I interleukin-1 receptor. Similar compounds include:

Uniqueness: this compound stands out due to its synthetic nature and specific modifications that enhance its stability and activity compared to naturally occurring antagonists .

Properties

IUPAC Name

4-[(2-acetamido-3-phenylpropanoyl)amino]-5-[[1-[[1-[2-[[2-[[1-[[1-[[5-amino-1-[2-[[1-[[1-[[1-[2-[(1-amino-4-methyl-1-oxopentan-2-yl)carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamoyl]azetidin-1-yl]-1,5-dioxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C96H123N19O22/c1-51(2)41-69(83(98)124)107-92(133)77-24-16-38-113(77)95(136)75(42-52(3)4)111-84(125)53(5)102-86(127)71(44-57-25-29-61(118)30-26-57)110-93(134)78-37-40-115(78)94(135)68(33-35-79(97)120)106-88(129)72(45-58-27-31-62(119)32-28-58)108-89(130)73(46-59-48-99-65-21-13-11-19-63(59)65)104-80(121)50-101-91(132)76-23-15-39-114(76)96(137)82(54(6)116)112-90(131)74(47-60-49-100-66-22-14-12-20-64(60)66)109-85(126)67(34-36-81(122)123)105-87(128)70(103-55(7)117)43-56-17-9-8-10-18-56/h8-14,17-22,25-32,48-49,51-54,67-78,82,99-100,116,118-119H,15-16,23-24,33-47,50H2,1-7H3,(H2,97,120)(H2,98,124)(H,101,132)(H,102,127)(H,103,117)(H,104,121)(H,105,128)(H,106,129)(H,107,133)(H,108,130)(H,109,126)(H,110,134)(H,111,125)(H,112,131)(H,122,123)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VASLMBMCJADVGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N)NC(=O)C1CCCN1C(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C3CCN3C(=O)C(CCC(=O)N)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)CNC(=O)C7CCCN7C(=O)C(C(C)O)NC(=O)C(CC8=CNC9=CC=CC=C98)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C96H123N19O22
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1895.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.